molecular formula C22H29N3O2 B2472717 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea CAS No. 1797856-94-0

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea

Cat. No.: B2472717
CAS No.: 1797856-94-0
M. Wt: 367.493
InChI Key: PJWRDLGFKYETAO-UHFFFAOYSA-N
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Description

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a methoxy group, a phenyl ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Methoxylation: Introduction of the methoxy group onto the piperidine ring is achieved using methanol and a suitable catalyst.

    Phenyl Substitution: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.

    Urea Formation: The final step involves the reaction of the substituted piperidine with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenated benzene derivatives and Lewis acids as catalysts.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The piperidine ring and phenyl groups allow it to bind to receptors or enzymes, potentially modulating their activity. The urea moiety may also play a role in hydrogen bonding interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(3-Hydroxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

Uniqueness

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, piperidine ring, and urea moiety collectively contribute to its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-27-21-10-6-16-25(17-21)20-13-11-19(12-14-20)24-22(26)23-15-5-9-18-7-3-2-4-8-18/h2-4,7-8,11-14,21H,5-6,9-10,15-17H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWRDLGFKYETAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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